

(S)-Azelastine hydrochloride H1 receptor binding affinity

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Compound Focus: (S)-Azelastine Hydrochloride

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H1 Receptor Binding Affinity & Pharmacological Profile

The table below summarizes the key quantitative data on Azelastine's interaction with the histamine H1 receptor.

Parameter	Experimental Findings	Experimental Context
Receptor Affinity (Potency)	IC ₅₀ values consistently as low or lower than other antihistamines [1].	Competitive radioligand binding assays on human lung tissue using [³ H]pyrilamine [1].
Comparative Affinity	Approximately 10 times greater binding affinity than chlorpheniramine [2] [3].	Not specified in sources; presented as a general pharmacological characteristic.
Receptor Kinetics	Slow dissociation rate constant (k_{off}) compared to diphenhydramine [4].	Radioligand binding assays using Chinese hamster ovary (CHO) cell membrane fragments [4].

Parameter	Experimental Findings	Experimental Context
Functional Duration of Action	Antagonism of histamine response persisted for at least 18 hours post-washout in guinea-pig and human airway tissue [4].	<i>In vitro</i> washout studies using guinea-pig trachea and human bronchus tissue preparations [4].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from the key studies.

Competitive Radioligand Binding on Human Lung Tissue [1]

This protocol is used to determine affinity (IC_{50}) for histamine H1 receptors.

- **Receptor Source:** Human lung tissue membrane preparations.
- **Radioligand:** [3H]pyrilamine, a known H1 receptor antagonist.
- **Procedure:**
 - Incubate membrane preparations with the radioligand and increasing concentrations of unlabeled Azelastine.
 - The unlabeled drug competes with the radioligand for binding to the receptor.
- **Measurement:** The concentration of Azelastine that displaces 50% of the specific radioligand binding is calculated as the **IC_{50} value**.

Kinetics and Duration of Action Studies [4]

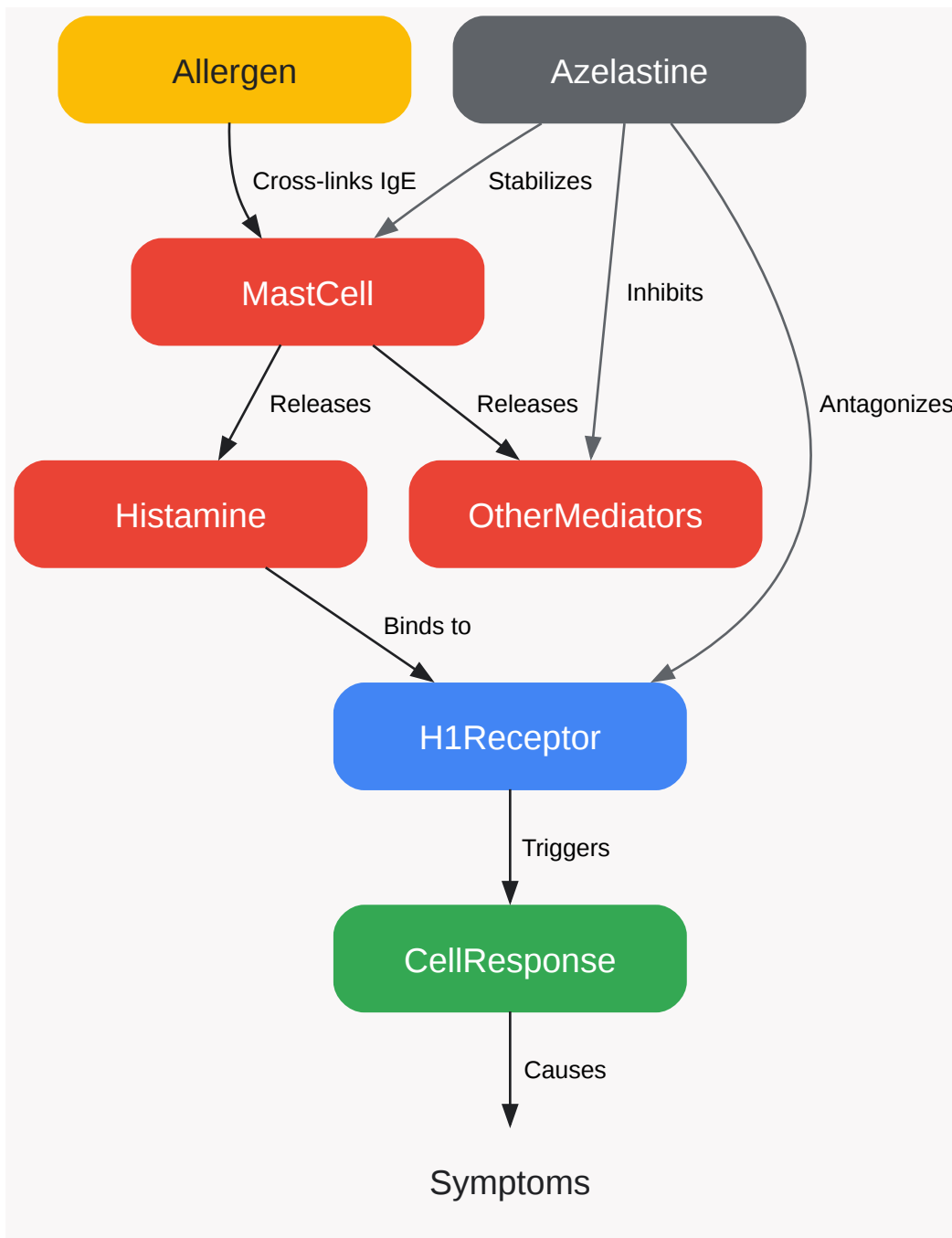
These experiments characterize the binding kinetics and functional duration of action.

- **A. Kinetic Radioligand Binding:**
 - **Receptor Source:** Membrane fragments from CHO cells expressing the human H1 receptor.
 - **Measurement:** Determine the **dissociation rate constant (k_{off})** by allowing Azelastine to bind to the receptor, then adding a high concentration of a different antagonist to prevent re-association, and monitoring the decline in receptor-bound Azelastine over time.
- **B. Functional Washout Studies in Tissue:**

- **Tissue Preparation:** Isolated tracheal strips from guinea pigs or human bronchus.
- **Procedure:**
 - Mount tissue in an organ bath and expose it to a single concentration of Azelastine.
 - Perform extensive washing over several hours to remove the drug from the bath.
 - Challenge the tissue with histamine at various time points post-washout to measure the remaining functional antagonism.
- **Key Modifier:** Removal of the epithelial layer in guinea-pig trachea reversed the long-lasting effect, suggesting a **tissue-based reservoir role for the epithelium** [4].

Multi-Mechanism Action in Allergic Response

Azelastine's efficacy stems from its multi-mechanism action. The diagram below illustrates how its H1 receptor antagonism works alongside other pharmacological effects to combat the allergic response.



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This diagram shows the core allergic pathway (black) and Azelastine's points of intervention (gray). Beyond potent H1 receptor blockade, Azelastine also stabilizes mast cells to prevent the release of histamine and other mediators (like leukotrienes), and directly inhibits those mediators, providing a comprehensive anti-allergic effect [5] [6] [3].

Key Takeaways for Research and Development

- **High Potency:** Azelastine is a high-affinity, selective H1 receptor antagonist with potency exceeding first-generation antihistamines like chlorpheniramine [1] [2] [3].
- **Long-Lasting Effect:** Its sustained duration of action is due to slow dissociation from the H1 receptor and potential tissue retention, particularly in the airway epithelium [4].
- **Multi-Target Mechanism:** Its efficacy is enhanced by additional mechanisms like mast cell stabilization and anti-inflammatory actions beyond H1 receptor blockade [5] [6].

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